REACTION_CXSMILES
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[C:1]1([N:7]2[C:11]3([CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][C:20](=[O:28])[C:21]4[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=4)[CH2:13][CH2:12]3)[C:10](=[O:29])[NH:9]C2)C=[CH:5][CH:4]=[CH:3][CH:2]=1.FC1C=CC(C(C2CCN(CCN3C(=O)C4C(=CC=CC=4)NC3=O)CC2)=O)=CC=1.CC1N=C2N(C=CS2)C(=O)C=1CCN1CCC(=C(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)CC1.C1C=CC(N2CCN(CCCN3C(=O)NC4C=CC=CC=4C3=O)CC2)=CC=1>>[F:27][C:24]1[CH:25]=[CH:26][C:21]([C:20](=[O:28])[CH2:19][CH2:18][CH2:17][N:14]2[CH2:15][CH2:16][C:11]([N:7]3[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5]3)([C:10](=[O:29])[NH2:9])[CH2:12][CH2:13]2)=[CH:22][CH:23]=1
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N1CNC(C12CCN(CC2)CCCC(C2=CC=C(C=C2)F)=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)C2CCN(CC2)CCN2C(NC3=CC=CC=C3C2=O)=O)C=C1
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C=4C=CC(=CC4)F)C=5C=CC(=CC5)F)CC3
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)N2CCN(CC2)CCCN3C(=O)C=4C=CC=CC4NC3=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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FC1=CC=C(C=C1)C(CCCN1CCC(CC1)(C(N)=O)N1CCCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |